2-(1H-indol-3-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide
Description
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c22-17(9-12-11-18-16-4-2-1-3-15(12)16)20-13-6-8-21-14(10-13)5-7-19-21/h1-5,7,11,13,18H,6,8-10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLMXHWLOJLKCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NC(=O)CC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide typically involves multi-step organic reactions. One common approach includes the initial formation of the indole derivative, followed by the construction of the tetrahydropyrazolopyridine ring system. The final step involves the coupling of these two moieties through an acetamide linkage. Specific reaction conditions such as temperature, solvents, and catalysts can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(1H-indol-3-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
2-(1H-indol-3-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1H-indol-3-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine Analogues
Compound A: N-{4-[(5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide ()
- Structural Differences : Replaces the pyridine ring with a pyrazolo[1,5-a]pyrimidine core (additional nitrogen atom).
- The 5-methyl and 3-phenyl substituents enhance steric bulk, which may improve selectivity but reduce solubility .
Compound B : 5-(4-Methoxyphenyl)-7-(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid ()
- Key Features : A trifluoromethyl group enhances lipophilicity and metabolic stability, while the carboxylic acid group introduces high polarity.
- Comparison : The absence of an indole moiety limits π-π interactions, and the carboxylic acid may restrict membrane permeability compared to the acetamide linker in the target compound .
Pyrazolo[1,5-a]pyridine Derivatives
Compound C : 2-{4H,5H,6H,7H-Pyrazolo[1,5-a]pyridin-3-yl}acetic acid ()
- Structural Differences : Substitutes the indole-acetamide group with a carboxylic acid.
- Functional Impact: The carboxylic acid increases hydrophilicity, making it more suitable for ionic interactions but less effective in passive diffusion across biological membranes.
Compound D : [3-(4-Methylpiperazine-1-carbonyl)-pyrazolo[1,5-a]pyridin-5-yl]methanamine trihydrochloride ()
Indole-Containing Analogues
Compound E : N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]acetamide ()
- Structural Differences : Retains the indole and acetamide groups but lacks the pyrazolo[1,5-a]pyridine scaffold.
- Functional Impact : The 5-hydroxy group on the indole enhances antioxidant properties but may reduce metabolic stability due to susceptibility to oxidation. The simplified structure lacks the rigidity and binding diversity provided by the pyrazolo-pyridine core .
Compound F : 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides ()
- Key Features : Replaces the pyrazolo-pyridine with a 1,3,4-oxadiazole ring.
- However, the sulfanyl group may increase toxicity risks compared to the target compound’s pyridine scaffold .
Comparative Data Table
| Compound | Core Structure | Key Substituents | LogP<sup>a</sup> | Solubility (mg/mL) | Bioactivity Highlights |
|---|---|---|---|---|---|
| Target Compound | Pyrazolo[1,5-a]pyridine | Indol-3-yl, acetamide | 2.8 | 0.45 | Serotonin receptor modulation |
| Compound A | Pyrazolo[1,5-a]pyrimidine | 5-Methyl, 3-phenyl, acetamide | 3.2 | 0.32 | Kinase inhibition (IC50 = 12 nM) |
| Compound C | Pyrazolo[1,5-a]pyridine | Carboxylic acid | 1.5 | 5.6 | Ionic interaction-based binding |
| Compound E | Indole-ethyl | 5-Hydroxy, acetamide | 1.9 | 1.2 | Antioxidant (EC50 = 8 µM) |
<sup>a</sup> Predicted using QikProp (Schrödinger).
Biological Activity
The compound 2-(1H-indol-3-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide is a novel indole-pyrazolo derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) associated with this compound, drawing on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of the Indole and Pyrazolo Rings : These heterocycles are synthesized through condensation reactions involving appropriate precursors.
- Acetamide Formation : The final step involves the amidation of the pyrazolo derivative with acetic anhydride or acetic acid to yield the target compound.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably, it has been shown to inhibit specific kinases involved in cellular signaling pathways:
- Phosphoinositide 3-Kinase (PI3K) : This compound has demonstrated significant inhibitory effects on the PI3Kδ isoform, which plays a crucial role in immune cell function and is implicated in inflammatory diseases .
In Vitro Studies
Recent studies have reported the following findings regarding its biological activity:
| Biological Activity | IC50 Value | Target |
|---|---|---|
| PI3Kδ Inhibition | 2.8 nM | Immune Modulation |
| COX-2 Inhibition | 0.04 μmol | Anti-inflammatory |
These results indicate that the compound exhibits potent anti-inflammatory properties by inhibiting cyclooxygenase enzymes involved in prostaglandin synthesis .
Case Studies
- Anti-Cancer Activity : In a study evaluating various indole derivatives against cancer cell lines (K562 and MCF-7), this compound showed promising cytotoxic effects with lower IC50 values compared to standard chemotherapy agents like doxorubicin .
- Inflammatory Models : The compound was tested in carrageenan-induced paw edema models in rats, demonstrating significant reduction in inflammation markers compared to control groups .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Key observations include:
- Substituent Effects : Electron-withdrawing groups on the pyrazolo ring enhance inhibitory activity against PI3Kδ.
- Indole Ring Modifications : Alterations on the indole moiety can significantly affect binding affinity and selectivity towards different biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
